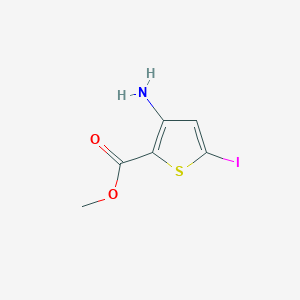

Methyl 3-amino-5-iodo-2-thiophenecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-5-iodothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHQIMLGNJWRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670364 | |

| Record name | Methyl 3-amino-5-iodothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942589-45-9 | |

| Record name | 2-Thiophenecarboxylic acid, 3-amino-5-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942589-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-5-iodothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-5-iodothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-amino-5-iodo-2-thiophenecarboxylate: A Key Heterocyclic Building Block

Executive Summary: Methyl 3-amino-5-iodo-2-thiophenecarboxylate (CAS No. 942589-45-9) is a substituted thiophene derivative of significant interest to the pharmaceutical and materials science sectors. Thiophene-based scaffolds are considered "privileged pharmacophores" in medicinal chemistry due to their bioisosteric relationship with phenyl groups and their prevalence in numerous FDA-approved drugs.[1] This guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, and applications of this versatile building block. Particular emphasis is placed on its role as a precursor in the synthesis of complex molecular architectures, leveraging the reactivity of its functional groups— a nucleophilic amine, a modifiable ester, and a strategically placed iodine atom ripe for cross-coupling reactions. Safety and handling protocols, derived from data on closely related analogs, are also presented to ensure its effective and safe utilization in a research setting.

Chemical Identity and Physicochemical Properties

This compound is a poly-functionalized five-membered heterocyclic compound. The arrangement of an amino group and a methyl ester on adjacent carbons, combined with an iodine atom at the 5-position, makes it a highly valuable and reactive intermediate in organic synthesis. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 942589-45-9 | [2] |

| Molecular Formula | C₆H₆INO₂S | [2] |

| Molecular Weight | 283.08 g/mol | [2] |

| IUPAC Name | methyl 3-amino-5-iodothiophene-2-carboxylate | N/A |

| InChI Key | UCHQIMLGNJWRBI-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC(=O)C1=C(C=C(S1)I)N | N/A |

| Appearance | Not explicitly available; related compounds are white to brown crystalline powders. | [3] |

| Purity | Typically available at ≥98% | [2] |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and THF. Slightly soluble in water. | |

| Melting Point | Data not available. The non-iodinated precursor, methyl 3-amino-2-thiophenecarboxylate, has a melting point of 62-64 °C. | |

| Boiling Point | Data not available. The non-iodinated precursor has a boiling point of 100-102 °C at 0.1 mmHg. |

Synthesis and Mechanistic Considerations

The direct synthesis of this compound is not widely reported in standard literature. However, a robust and logical synthetic strategy involves a two-step process: first, the synthesis of the precursor methyl 3-amino-2-thiophenecarboxylate, followed by regioselective iodination.

Step 1: Synthesis of Methyl 3-amino-2-thiophenecarboxylate

The most common and efficient method for constructing the 2-aminothiophene core is the Gewald reaction , a multicomponent reaction that combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of methyl 3-amino-2-thiophenecarboxylate, a variation of this reaction using methyl thioglycolate and 2-chloroacrylonitrile is employed.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-amino-5-iodo-2-thiophenecarboxylate

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-amino-5-iodo-2-thiophenecarboxylate, a key intermediate in the development of various pharmaceutical and therapeutic agents. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Substituted Thiophenes

Thiophene derivatives are a cornerstone in medicinal chemistry, renowned for their versatile biological activities. The strategic functionalization of the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. This compound serves as a critical building block, providing a scaffold for the introduction of further molecular complexity, often leading to the discovery of novel therapeutic agents.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached in a two-step sequence, beginning with the preparation of the precursor, Methyl 3-amino-2-thiophenecarboxylate, followed by a regioselective iodination. This strategy allows for a more controlled and higher-yielding process compared to a one-pot synthesis.

Part I: Synthesis of Methyl 3-amino-2-thiophenecarboxylate

The Gewald reaction stands as a classic and efficient method for the synthesis of 2-aminothiophenes. This multi-component reaction utilizes an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a basic catalyst. For the synthesis of Methyl 3-amino-2-thiophenecarboxylate, a variation of the Gewald reaction starting from methyl thioglycolate and 2-chloroacrylonitrile is a well-established and reliable method.[1]

Reaction Scheme:

Caption: Synthesis of the precursor, Methyl 3-amino-2-thiophenecarboxylate.

Experimental Protocol:

-

Reaction Setup: To a solution of sodium methoxide (10.8 g, 200 mmol) in methanol (90 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl thioglycolate (10.6 g, 100 mmol) at 0°C.

-

Addition of 2-Chloroacrylonitrile: Add a solution of 2-chloroacrylonitrile (8.75 g, 100 mmol) in methanol (10 mL) dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (4 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield Methyl 3-amino-2-thiophenecarboxylate.[1]

Part II: Regioselective Iodination

The introduction of an iodine atom at the C5 position of the thiophene ring is achieved through electrophilic aromatic substitution. The amino group at the C3 position is an activating group, directing the incoming electrophile to the ortho and para positions. In this case, the C5 position is electronically favored for substitution. A common and effective method for this transformation is the use of N-Iodosuccinimide (NIS) in a suitable solvent.

Reaction Scheme:

Caption: Regioselective iodination to yield the final product.

Experimental Protocol:

-

Reaction Setup: Dissolve Methyl 3-amino-2-thiophenecarboxylate (1.57 g, 10 mmol) in acetonitrile (50 mL) in a round-bottom flask protected from light.

-

Addition of NIS: Add N-Iodosuccinimide (2.25 g, 10 mmol) portion-wise to the solution at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL). Extract the mixture with ethyl acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

In-depth Characterization of this compound

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques and physical property measurements is employed.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₆INO₂S |

| Molecular Weight | 283.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 110-120°C (based on similar structures) |

Spectroscopic Analysis

1H NMR Spectroscopy:

The proton NMR spectrum provides valuable information about the structure of the molecule. The expected chemical shifts (δ) in CDCl₃ are:

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.8 | Singlet | 3H |

| -NH₂ | ~5.0-6.0 (broad) | Singlet | 2H |

| Thiophene-H | ~7.5 | Singlet | 1H |

The singlet for the thiophene proton confirms the substitution at the C5 position, as there are no adjacent protons to cause splitting. The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange.

13C NMR Spectroscopy:

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The expected chemical shifts (δ) in CDCl₃ are:

| Carbon | Chemical Shift (ppm) |

| -OCH₃ | ~52 |

| C5 (C-I) | ~75 |

| C2 (C-COOCH₃) | ~110 |

| C4 | ~130 |

| C3 (C-NH₂) | ~150 |

| C=O | ~165 |

The carbon attached to the iodine (C5) is expected to be significantly shielded compared to an unsubstituted thiophene.

Mass Spectrometry (MS):

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 283. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 252, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 224. The isotopic pattern of iodine (127I is 100% abundant) will be clearly visible.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3300 | Two bands, characteristic of a primary amine |

| C-H Stretch (aromatic) | ~3100 | |

| C=O Stretch (ester) | ~1700 | Strong absorption |

| C=C Stretch (thiophene) | 1600-1450 | |

| C-N Stretch | 1350-1250 | |

| C-O Stretch (ester) | 1250-1000 |

Safety and Handling

This compound and its precursors should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. N-Iodosuccinimide is a light-sensitive and moisture-sensitive reagent and should be handled accordingly.

Conclusion

This guide outlines a reliable and well-documented approach to the synthesis and characterization of this compound. The provided protocols are robust and can be readily implemented in a standard organic chemistry laboratory. The detailed characterization data serves as a benchmark for researchers to confirm the successful synthesis of this valuable building block, paving the way for its application in the discovery of new and innovative therapeutic agents.

References

Spectroscopic Characterization of Methyl 3-amino-5-iodo-2-thiophenecarboxylate: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 3-amino-5-iodo-2-thiophenecarboxylate, a key intermediate in medicinal chemistry and materials science. The document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines robust experimental protocols for acquiring this data, ensuring reproducibility and accuracy.

Introduction: The Significance of Spectroscopic Analysis

This compound (Figure 1) is a substituted thiophene derivative with significant potential in the synthesis of novel therapeutic agents and functional materials. Its structural elucidation and purity assessment are paramount for any downstream application. Spectroscopic techniques provide a non-destructive and highly informative approach to confirm the molecular structure and identify potential impurities. This guide will delve into the expected spectroscopic signatures of this compound and the methodologies to obtain them.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.3 - 7.5 | Singlet | 1H | Thiophene C4-H | The lone proton on the thiophene ring is expected to be a singlet. Its chemical shift is influenced by the electron-donating amino group and the deshielding effect of the iodine atom. |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet that is exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration. |

| ~ 3.8 | Singlet | 3H | -OCH₃ | The methyl ester protons will appear as a sharp singlet in a typical region for this functional group. |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | C=O | The carbonyl carbon of the ester is expected in this downfield region. |

| ~ 150 | C3-NH₂ | The carbon attached to the electron-donating amino group will be significantly shielded. |

| ~ 135 | C4-H | The protonated carbon of the thiophene ring. |

| ~ 105 | C2-COOCH₃ | The carbon bearing the ester group. |

| ~ 80 | C5-I | The carbon attached to the iodine atom will experience a strong shielding effect (heavy atom effect). |

| ~ 52 | -OCH₃ | The carbon of the methyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450 - 3300 | Medium-Strong, Doublet | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching |

| 1680 - 1660 | Strong | Ester (-C=O) | C=O Stretching |

| 1600 - 1550 | Medium | Amine (-NH₂) | N-H Bending |

| ~ 1500 | Medium | Thiophene Ring | C=C Stretching |

| 1250 - 1200 | Strong | Ester (C-O) | C-O Stretching |

| ~ 500 | Weak-Medium | Iodo-Thiophene | C-I Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Rationale |

| 283 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₆H₆INO₂S). The presence of iodine (¹²⁷I) will result in a monoisotopic peak. |

| 252 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 224 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 156 | [M - I]⁺ | Loss of the iodine atom. |

| 127 | [I]⁺ | Iodine cation, which is a common fragment in iodo-containing compounds. |

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

General Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic characterization of a chemical compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: ~4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: ~1.5 seconds.

-

Spectral Width: -10 to 220 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

Use software to identify and label the major absorption peaks.

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.

-

-

Instrument Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂) Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.

-

-

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺ (m/z 284 in this case).

-

Analyze the fragmentation pattern to support the proposed structure.

-

Conclusion

The spectroscopic data presented in this guide, although predictive, provides a robust framework for the characterization of this compound. By following the detailed experimental protocols, researchers can confidently acquire high-quality data to verify the identity and purity of this important chemical intermediate. The convergence of the predicted and experimental data will provide unequivocal structural confirmation, a critical step in any research and development endeavor.

Physical and chemical properties of substituted aminothiophenes

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Aminothiophenes

Abstract

Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1][2] Their versatile synthetic accessibility, primarily through the robust Gewald reaction, combined with a rich and tunable chemical reactivity, makes them indispensable building blocks for drug discovery and materials science.[3][4][5] This guide provides an in-depth exploration of the fundamental physical and chemical properties of substituted aminothiophenes, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic choices, explore the nuances of their structural and electronic characteristics, and elucidate how these properties govern their reactivity and ultimate application.

The Synthetic Cornerstone: The Gewald Reaction

The vast majority of substituted 2-aminothiophenes are synthesized via the Gewald reaction, a one-pot, multi-component condensation that has remained the most versatile and widely used method since its discovery.[6][7][8] Its prominence stems from the use of readily available starting materials, mild reaction conditions, and the ability to generate highly functionalized thiophene cores in a single step.[3][7]

The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base catalyst.[6]

Reaction Mechanism and Rationale

Understanding the mechanism is key to optimizing conditions and predicting outcomes. The process is a sequence of condensation, sulfur addition, and cyclization.[6][7]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate, which is the electrophilic component. The choice of base (often a secondary amine like morpholine or diethylamine) is critical; it must be strong enough to deprotonate the active methylene compound without promoting unwanted side reactions.[6]

-

Michael Addition of Sulfur: The elemental sulfur (typically in its S₈ crown form) is activated by the base to form a nucleophilic polysulfide species. The exact mechanism of sulfur addition is complex and still debated, but it is understood to involve a nucleophilic attack on the β-carbon of the unsaturated nitrile intermediate.[9]

-

Ring Closure and Tautomerization: The resulting sulfur-adduct undergoes an intramolecular cyclization via attack of the sulfur anion onto the nitrile carbon. Subsequent tautomerization of the imine intermediate leads to the formation of the stable, aromatic 2-aminothiophene ring. The final aromatization step provides a strong thermodynamic driving force for the reaction.[6][9]

Caption: The mechanistic pathway of the Gewald aminothiophene synthesis.

Standard Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol describes a typical Gewald synthesis. The self-validating nature of this procedure lies in the visual cues (dissolution of sulfur) and the straightforward purification by recrystallization, which yields a product whose identity can be confirmed by standard analytical techniques (e.g., melting point, NMR).

Materials:

-

Acetophenone (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (2.0 eq)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and ethanol.

-

Addition of Reagents: Begin stirring the mixture and add elemental sulfur (1.1 eq).

-

Catalyst Addition: Slowly add morpholine (2.0 eq) to the suspension. The base catalyzes the initial condensation and helps to solubilize the sulfur, which is a key indicator of reaction initiation.

-

Reaction: Gently heat the mixture to reflux (approx. 60-70°C) and maintain for 2-3 hours. The reaction is often monitored by TLC until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual impurities, and dry. The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.[10]

Physical and Structural Properties

The physical properties of substituted aminothiophenes are dictated by the interplay between the aromatic thiophene core, the amino group, and the nature of the various substituents.

Molecular and Crystal Structure

X-ray crystallography studies reveal that the thiophene ring is planar, a consequence of its aromaticity.[11][12][13] A key structural feature in many 2-amino-3-aroylthiophenes is the formation of a strong intramolecular hydrogen bond between one of the N-H protons of the amino group and the carbonyl oxygen of the adjacent aroyl group.[11][12] This interaction creates a pseudo-six-membered ring, which imparts significant conformational rigidity to the molecule and holds the aroyl group nearly coplanar with the thiophene ring.[11][12][13] This planarity and conformational lock are critical for the molecule's interaction with biological targets, such as enzyme active sites or receptors.[14]

Tautomerism

2-Aminothiophenes can theoretically exist in equilibrium with their 2-iminodihydrothiophene tautomeric form.[15][16] However, due to the significant energetic stability afforded by the aromaticity of the thiophene ring, the amino tautomer is overwhelmingly favored under normal conditions.[17][18] This stability is a defining characteristic of their chemistry, distinguishing them from non-aromatic enamines.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and routine characterization of these compounds.

| Property | Technique | Typical Observation and Interpretation |

| Proton Signals | ¹H NMR | NH₂ Protons: A broad singlet typically between δ 4.0-7.0 ppm. Thiophene Ring Proton: If present (at C5), a singlet around δ 6.3-7.5 ppm. Substituent Protons: Signals corresponding to alkyl or aryl groups at other positions.[10] |

| Carbon Signals | ¹³C NMR | C2 (Amino-bearing): Typically shielded, appearing at ~160 ppm. Other Ring Carbons: Resonances in the aromatic region (δ 100-150 ppm). |

| Functional Groups | IR Spectroscopy | N-H Stretch: Two characteristic sharp bands in the 3300-3500 cm⁻¹ region for the primary amine. C=O Stretch: A strong band around 1710 cm⁻¹ if a carbonyl group is present.[10] C≡N Stretch: A sharp, medium intensity band around 2200 cm⁻¹ for nitrile derivatives. |

| Electronic Transitions | UV-Vis | Typically show strong absorptions in the UV region (250-400 nm) corresponding to π→π* transitions within the conjugated aromatic system. |

Table 1: Summary of characteristic spectroscopic data for substituted 2-aminothiophenes.

Chemical Properties and Reactivity

The chemical reactivity of substituted aminothiophenes is governed by the electronic nature of the thiophene ring, which is heavily modulated by its substituents.

Electronic Properties: An Electron-Rich Core

Thiophene is an electron-rich aromatic heterocycle, more reactive towards electrophiles than benzene.[18][19][20] The presence of the amino group at the C2 position, a powerful electron-donating group (EDG) through resonance, further enhances the electron density of the ring, making it highly activated for electrophilic substitution.[20] Conversely, the presence of electron-withdrawing groups (EWGs) like esters or nitriles at the C3 position, common in Gewald products, deactivates the ring. The overall reactivity is a balance of these competing effects.

Computational studies, such as Density Functional Theory (DFT), show that the Highest Occupied Molecular Orbital (HOMO) is typically localized over the thiophene ring and the nitrogen atom, confirming this region as the primary site for electrophilic attack.[21][22] The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[21][22]

Caption: Influence of substituents on the electronic properties and reactivity of the aminothiophene ring.

Key Reaction Classes

-

Electrophilic Aromatic Substitution: The most important reaction of the thiophene ring. The powerful activating and ortho-, para-directing effect of the C2-amino group directs incoming electrophiles primarily to the C5 position, which is para to the amino group and typically the most nucleophilic site, unless sterically hindered. Halogenation, nitration, and sulfonation can be achieved, though the high reactivity often requires mild conditions to prevent polysubstitution or degradation.[3]

-

Reactions of the Amino Group: The nucleophilic amino group readily undergoes a variety of transformations.

-

N-Acylation/N-Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy in drug design to modulate properties like solubility and hydrogen bonding capacity.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases), which are versatile intermediates for further elaboration.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents.

-

-

Cyclization and Annulation Reactions: 2-Aminothiophenes are invaluable synthons for constructing fused heterocyclic systems. For example, reaction of a 2-amino-3-ester derivative with formamide can lead to the formation of thieno[2,3-d]pyrimidines, a scaffold found in many kinase inhibitors and other pharmaceuticals.[7][23]

Synthesis and Analysis Workflow

The journey from starting materials to a fully characterized substituted aminothiophene follows a logical and systematic workflow, crucial for ensuring purity and confirming structure in a research or drug development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. ijpbs.com [ijpbs.com]

- 11. Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives [mdpi.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scienceinfo.com [scienceinfo.com]

- 16. Tautomer - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thiophene - Wikipedia [en.wikipedia.org]

- 19. download.e-bookshelf.de [download.e-bookshelf.de]

- 20. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

IUPAC name for C6H6INO2S

An In-depth Technical Guide to the Synthesis, Characterization, and Applications of Iodonitrobenzenesulfonamide Isomers (C6H6INO2S)

Abstract

The molecular formula C6H6INO2S corresponds to a class of substituted aromatic compounds known as iodonitrobenzenesulfonamides. These molecules, featuring iodo, nitro, and sulfonamide functional groups on a benzene ring, represent significant scaffolds in synthetic chemistry and drug development. The specific arrangement of these substituents gives rise to numerous positional isomers, each with unique physicochemical properties and reactivity profiles. This technical guide provides a comprehensive overview of the synthetic pathways, analytical characterization, and potential applications of these compounds, with a focus on the underlying chemical principles and experimental methodologies. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Unraveling the Isomeric Landscape of C6H6INO2S

The chemical formula C6H6INO2S describes a benzene ring (C6H4) substituted with three key functional groups:

-

An Iodo group (-I)

-

A Nitro group (-NO2)

-

A Sulfonamide group (-SO2NH2)

The hydrogen count (H6) is satisfied by the four protons on the benzene ring and the two protons of the sulfonamide group. The systematic naming of these compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1] The principal functional group, sulfonamide, is assigned the highest priority, and its position on the ring is designated as location '1'. The remaining substituents are then numbered to give them the lowest possible locants.

For example, some of the possible isomers include:

-

2-Iodo-3-nitrobenzenesulfonamide

-

2-Iodo-4-nitrobenzenesulfonamide

-

3-Iodo-4-nitrobenzenesulfonamide

-

4-Iodo-2-nitrobenzenesulfonamide

-

4-Iodo-3-nitrobenzenesulfonamide

-

2-Iodo-5-nitrobenzenesulfonamide

The distinct electronic and steric effects of each functional group significantly influence the overall properties and reactivity of each isomer. The nitro group is strongly electron-withdrawing, the iodo group is a weak deactivator, and the sulfonamide group is also electron-withdrawing. The relative positioning of these groups dictates the molecule's dipole moment, solubility, crystal packing, and potential as a synthetic intermediate.

Strategic Synthesis of Iodonitrobenzenesulfonamides

The synthesis of a specific iodonitrobenzenesulfonamide isomer requires a carefully planned multi-step sequence, as the direct substitution of all three groups onto a benzene ring in a controlled manner is not feasible. The order of introduction of the functional groups is critical to ensure the desired regioselectivity, governed by the directing effects of the substituents already present on the ring.

A common and logical synthetic approach involves the modification of a readily available starting material, such as a substituted nitroaniline or toluene derivative. Below is a representative, field-proven workflow for the synthesis of an isomer like 2-methyl-5-nitrobenzenesulfonamide, a key precursor from which an iodo-substituted analog could potentially be derived through subsequent reactions like Sandmeyer iodination of the corresponding amine.

Experimental Protocol: Synthesis of a Nitrobenzenesulfonamide Precursor

This protocol outlines the synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride, a key intermediate that can be converted to the corresponding sulfonamide. This process is analogous to what would be required for an iodo-containing starting material.

Objective: To synthesize 2-methyl-5-nitrobenzenesulfonyl chloride from p-nitrotoluene via chlorosulfonation.

Materials:

-

p-Nitrotoluene

-

Chlorosulfonic acid (HSO3Cl)

-

Dichloromethane (CH2Cl2) or other suitable organic solvent

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), dissolve p-nitrotoluene in the organic solvent (e.g., dichloromethane). Cool the mixture in an ice bath to 0-5°C.

-

Chlorosulfonation: Slowly add chlorosulfonic acid (1.2-1.5 equivalents) to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 10°C.[2] The addition is highly exothermic and produces HCl gas.

-

Causality Note: The use of excess chlorosulfonic acid ensures complete conversion of the starting material. The reaction is performed at low temperature to minimize side reactions and degradation of the product.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid. The product will be in the organic layer.

-

Purification: Separate the organic layer and wash it sequentially with cold deionized water (2-3 times) to remove any remaining acid. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude 2-methyl-5-nitrobenzenesulfonyl chloride.[2]

-

Amidation (Conversion to Sulfonamide): The resulting sulfonyl chloride can be converted to the sulfonamide by reacting it with aqueous ammonia or another amine source.

Synthesis Workflow Diagram

The following diagram illustrates a generalized synthetic pathway.

References

An In-depth Technical Guide to the Reactivity and Stability of Iodinated Thiophene Derivatives

Abstract

Iodinated thiophene derivatives are indispensable building blocks in the synthesis of a vast array of functional organic materials and pharmaceuticals.[1][2] Their utility stems from the unique reactivity conferred by the carbon-iodine bond, which facilitates a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.[3] This guide provides a comprehensive technical overview of the reactivity and stability of these pivotal compounds. We will delve into the fundamental principles governing their chemical behavior, explore key synthetic transformations with detailed, field-proven protocols, and discuss the critical aspects of their stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of iodinated thiophenes in their synthetic endeavors.

Introduction: The Strategic Importance of Iodinated Thiophenes

The thiophene nucleus is a privileged scaffold in both medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties.[1][4] The introduction of an iodine substituent onto the thiophene ring dramatically enhances its synthetic versatility. The relatively weak carbon-iodine (C-I) bond serves as a versatile handle for the introduction of a wide range of functional groups through transition metal-catalyzed cross-coupling reactions.[5][6] This has positioned iodinated thiophenes as critical intermediates in the synthesis of conjugated polymers for organic electronics, active pharmaceutical ingredients (APIs), and molecular probes.[7]

This guide will systematically explore the key facets of iodinated thiophene chemistry, from their synthesis and characteristic reactions to their inherent stability, providing a robust framework for their effective utilization in complex synthetic campaigns.

Synthesis of Iodinated Thiophenes: Establishing the Foundation

The regioselective introduction of iodine onto the thiophene ring is the crucial first step in harnessing the synthetic potential of these derivatives. Several reliable methods have been developed, each with its own advantages and substrate scope.

Direct Electrophilic Iodination

Direct iodination of thiophenes is a common and often straightforward approach. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Protocol: Iodination of Thiophene using N-Iodosuccinimide (NIS)

This method is favored for its mild conditions and the use of a solid, easy-to-handle iodinating agent.[3]

Materials:

-

Thiophene derivative (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.0-2.2 equiv, depending on desired degree of iodination)

-

4-Toluenesulfonic acid (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

To a stirred solution of the thiophene derivative in ethanol, add N-iodosuccinimide and a catalytic amount of 4-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for 10-30 minutes. The reaction progress can be monitored by TLC or GC-MS.[3]

-

Upon completion, the reaction mixture can often be concentrated, and the product isolated by filtration, as the succinimide byproduct is typically soluble in the ethanolic solution.[3]

-

If necessary, an aqueous workup with sodium thiosulfate can be performed to quench any remaining iodine, followed by extraction with an organic solvent.

Causality Behind Experimental Choices:

-

NIS: A mild and selective iodinating agent.

-

4-Toluenesulfonic acid: Acts as a catalyst to activate the NIS, increasing the electrophilicity of the iodine.[3]

-

Ethanol: A green and effective solvent for this transformation.[3]

Iodination via Lithiation

For substrates that are sensitive to electrophilic conditions or when high regioselectivity is required, a two-step lithiation-iodination sequence is a powerful alternative.[8]

Protocol: Lithiation-Iodination of a Substituted Thiophene

Materials:

-

Substituted thiophene (1.0 equiv)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂) (1.2 equiv)

Procedure:

-

Dissolve the substituted thiophene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the organolithium reagent (n-BuLi or LDA) dropwise. The choice of base can influence the site of deprotonation.[9] Stir for 30-60 minutes at -78 °C.[10]

-

Add a solution of iodine in anhydrous THF dropwise to the lithiated thiophene.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

-78 °C: Low temperature is crucial to prevent side reactions and ensure the stability of the thienyllithium intermediate.[10]

-

Anhydrous Conditions: Organolithium reagents are highly reactive towards water.

-

Iodine: A readily available and effective electrophile for trapping the organolithium species.

The Reactivity Landscape of Iodinated Thiophenes

The C-I bond in iodinated thiophenes is the focal point of their reactivity. Its relatively low bond dissociation energy makes it an excellent leaving group in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions.

Bond Dissociation Energies: A Quantitative Look at Reactivity

The reactivity of aryl halides in cross-coupling reactions is inversely correlated with the carbon-halogen bond dissociation energy (BDE). The weaker the bond, the more readily it undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step.[5]

| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Cross-Coupling |

| Aryl-F | ~116 | Lowest |

| Aryl-Cl | 97.1[5] | Low |

| Aryl-Br | 84.0[5] | Moderate |

| Aryl-I | 67.0[5] | Highest |

| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and Relative Reactivity. |

The significantly lower BDE of the C-I bond explains the high reactivity of iodinated thiophenes compared to their chloro and bromo counterparts.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Iodinated thiophenes are premier substrates for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.

Protocol: Suzuki-Miyaura Coupling of 2-Iodothiophene with Phenylboronic Acid

Materials:

-

2-Iodothiophene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture)

Procedure:

-

To a reaction vessel, add 2-iodothiophene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Degas the solvent mixture (1,4-dioxane/water) by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, add water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Pd(OAc)₂/PPh₃: A common and effective catalytic system that forms the active Pd(0) species in situ.

-

K₂CO₃: A base is required to activate the boronic acid and facilitate the transmetalation step.

-

Dioxane/Water: A common solvent system that promotes the dissolution of both organic and inorganic reagents.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

The Sonogashira coupling is an efficient method for the synthesis of aryl alkynes.[11][12][13]

Protocol: Sonogashira Coupling of 3-Iodothiophene with Phenylacetylene

Materials:

-

3-Iodothiophene (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (solvent and base)

Procedure:

-

To a reaction flask, add 3-iodothiophene, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous triethylamine via syringe.

-

Add phenylacetylene dropwise to the stirred mixture.

-

Stir the reaction at room temperature for 2-6 hours.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and amine salt.

-

Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices:

-

Pd(PPh₃)₂Cl₂: A stable and commonly used palladium catalyst.

-

CuI: Acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]

-

Et₃N: Serves as both the base to deprotonate the terminal alkyne and as the solvent.[12]

References

- 1. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]

- 9. Deprotonation of thiophenes using lithium magnesates [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Starting Materials for Thieno[3,2-b]pyridine Synthesis

Introduction: The Privileged Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core is a bicyclic heteroaromatic system comprising a thiophene ring fused to a pyridine ring.[1][2] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its remarkable ability to bind with high affinity and selectivity to a diverse array of biological targets.[1] Its unique electronic and steric characteristics make it a valuable framework in the design of novel therapeutics.[1] Derivatives of thieno[3,2-b]pyridine have demonstrated significant potential across various therapeutic areas, including oncology as kinase inhibitors, in neuroscience as modulators of glutamate receptors, and in infectious diseases for their activity against Mycobacterium tuberculosis.[1][3][4] This guide provides a comprehensive exploration of the primary synthetic strategies for constructing this vital heterocyclic system, with a focus on the selection and rationale behind the choice of starting materials.

Strategic Approaches to Thieno[3,2-b]pyridine Synthesis

The construction of the thieno[3,2-b]pyridine scaffold can be broadly categorized into two main strategies:

-

Building the Pyridine Ring onto a Pre-existing Thiophene Core: This approach utilizes functionalized thiophene derivatives as the foundational starting material.

-

Constructing the Thiophene Ring onto a Pre-existing Pyridine Core: This strategy begins with appropriately substituted pyridine derivatives.

The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and the overall efficiency of the synthetic route.

PART 1: Synthesis from Thiophene Derivatives

A common and versatile approach to the thieno[3,2-b]pyridine core involves the elaboration of a functionalized thiophene precursor. This strategy allows for the early introduction of substituents on the thiophene ring, which can be carried through to the final product.

The Gewald Reaction: A Powerful Tool for 2-Aminothiophene Precursors

The Gewald reaction is a cornerstone in thiophene chemistry, providing a straightforward route to polysubstituted 2-aminothiophenes, which are key intermediates for the synthesis of thieno[3,2-b]pyridines.[5][6][7][8] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5][9]

Causality Behind Experimental Choices: The reaction proceeds via an initial Knoevenagel condensation to form a stable intermediate, which then reacts with sulfur.[5] The choice of base (often a secondary amine like piperidine or morpholine) is crucial for facilitating both the initial condensation and the subsequent cyclization. Microwave irradiation has been shown to improve reaction times and yields.[5]

Experimental Protocol: Synthesis of a 2-Aminothiophene Intermediate via the Gewald Reaction [5][10]

-

Step 1: Enolate Salt Formation (if starting from a cycloalkanone). A cycloalkanone (1.0 eq) is added to a freshly prepared solution of sodium ethoxide in absolute ethanol and stirred. Ethyl formate (1.2 eq) is then added, and the mixture is stirred to form the enolate salt.

-

Step 2: Gewald Reaction. To a suspension of the enolate salt in water, cyanothioacetamide (1.0 eq) and a piperidinium acetate solution are added.

-

Step 3: Cyclization. The reaction mixture is heated at reflux until the reaction is complete (monitored by TLC).

-

Step 4: Work-up. The mixture is cooled, and the precipitated 2-aminothiophene product is collected by filtration, washed with water, and dried.

Logical Workflow for Thieno[3,2-b]pyridine Synthesis from a 2-Aminothiophene

Caption: Synthesis of the thieno[3,2-b]pyridine core starting from a Gewald reaction.

The Fiesselmann Thiophene Synthesis

Another classical method for preparing key thiophene intermediates is the Fiesselmann synthesis.[11][12] This reaction produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[11] These thiophene products can then be further functionalized and cyclized to form the desired thieno[3,2-b]pyridine ring system.

Causality Behind Experimental Choices: The reaction is initiated by the deprotonation of the thioglycolic acid ester, which then attacks the alkyne.[11] A subsequent intramolecular cyclization and elimination leads to the thiophene ring. The choice of base is critical for the initial deprotonation step. This method is particularly useful for accessing thiophenes with specific substitution patterns that may not be readily available through other routes.

Experimental Protocol: Fiesselmann Thiophene Synthesis [11]

-

Step 1: Initial Reaction. To a solution of an α,β-acetylenic ester (1.0 eq) in a suitable solvent (e.g., ethanol), add a thioglycolic acid ester (1.1 eq) and a base (e.g., sodium ethoxide, 1.1 eq).

-

Step 2: Cyclization. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Step 3: Work-up. Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.

PART 2: Synthesis from Pyridine Derivatives

An alternative and equally important strategy involves the construction of the thiophene ring onto a pre-existing, functionalized pyridine scaffold. This approach is particularly advantageous when the desired substituents are more easily introduced on the pyridine ring.

Intramolecular Cyclization of Substituted Pyridines

A powerful method in this category involves the intramolecular cyclization of appropriately substituted pyridine derivatives. For instance, 3-(arylethynyl)-2-(alkylthio)pyridines can undergo electrophilic cyclization to yield thieno[2,3-b]pyridines, a related isomer.[13] A similar strategy can be envisioned for the synthesis of the thieno[3,2-b]pyridine core.

Causality Behind Experimental Choices: This approach relies on having a pyridine core with two adjacent functional groups that can react to form the thiophene ring. Often, one group is a sulfur-containing nucleophile (like a thiol) and the other is an electrophilic center or a group that can be converted into one. The choice of cyclization conditions (e.g., acid or base catalysis, transition metal catalysis) is critical for achieving high yields and selectivity.

Transition-Metal Catalyzed Cross-Coupling and Cyclization

Modern synthetic organic chemistry offers a plethora of transition-metal catalyzed reactions that can be applied to the synthesis of thieno[3,2-b]pyridines.[14][15] Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are particularly useful for introducing key fragments onto a pyridine or thiophene core, which can then undergo a subsequent intramolecular cyclization.[16][17]

For example, a 3-halopicolinonitrile can be reacted with a thioglycolate ester in a palladium-catalyzed reaction, followed by an intramolecular cyclization to form the thieno[3,2-b]pyridine ring system.[16]

Causality Behind Experimental Choices: The choice of the palladium catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions. The ligand plays a key role in stabilizing the active palladium species and facilitating the catalytic cycle. The base is required to activate one of the coupling partners. The subsequent cyclization step may occur spontaneously or require specific conditions, such as heating or the addition of another reagent.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Thieno[3,2-b]pyridine Derivative [16]

-

Step 1: Cross-Coupling. In a reaction vessel, combine a 3-halopicolinonitrile (1.0 eq), methyl thioglycolate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a suitable base (e.g., K₂CO₃, 2.0 eq), and a solvent (e.g., DMF).

-

Step 2: Reaction. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC).

-

Step 3: Work-up. Cool the reaction mixture, dilute it with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Step 4: Purification. The crude product is purified by column chromatography to yield the desired thieno[3,2-b]pyridine derivative.

Logical Workflow for Transition-Metal Catalyzed Thieno[3,2-b]pyridine Synthesis

Caption: A generalized workflow for the synthesis of thieno[3,2-b]pyridines via a transition-metal catalyzed pathway.

Data Summary of Synthetic Routes

| Synthetic Strategy | Starting Materials | Key Reaction | Advantages | Disadvantages |

| From Thiophene | Ketone/Aldehyde, α-Cyanoester, Sulfur | Gewald Reaction | High functional group tolerance, readily available starting materials. | Can sometimes lead to mixtures of products. |

| From Thiophene | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | Fiesselmann Synthesis | Provides access to specific substitution patterns. | Requires synthesis of the acetylenic ester. |

| From Pyridine | Substituted Pyridine with adjacent functional groups | Intramolecular Cyclization | Can be very efficient for specific target molecules. | Requires synthesis of a specifically functionalized pyridine. |

| From Pyridine | Halopyridine, Thiol Reagent | Pd-Catalyzed Cross-Coupling and Cyclization | High yields and selectivity, broad substrate scope. | Cost of palladium catalyst, requires inert atmosphere. |

Conclusion

The synthesis of the thieno[3,2-b]pyridine core is a well-established field with a variety of robust and versatile methods. The choice of starting material and synthetic strategy is a critical decision that depends on the desired substitution pattern of the final product, the availability of precursors, and the desired overall efficiency of the synthesis. Both the construction of the pyridine ring onto a thiophene template and the formation of the thiophene ring on a pyridine scaffold offer powerful and complementary approaches for accessing this privileged heterocyclic system. As the demand for novel thieno[3,2-b]pyridine derivatives in drug discovery continues to grow, the development of new and improved synthetic methodologies will remain an active area of research.

References

- 1. Thieno[3,2-b]pyridine|High-Quality Research Chemical [benchchem.com]

- 2. Human Metabolome Database: Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986) [hmdb.ca]

- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 12. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

A Senior Application Scientist's Technical Guide to Methyl 3-amino-5-iodo-2-thiophenecarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-iodo-2-thiophenecarboxylate (CAS No. 942589-45-9) is a polysubstituted heterocyclic compound built upon a thiophene core. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the structural basis of numerous US FDA-approved drugs.[1][2] The specific arrangement of functional groups on this molecule—an activating amino group, a versatile methyl ester, and a strategically placed iodo group—makes it a highly valuable and sought-after building block, or synthon, in the field of drug discovery and development. The metabolism of certain thiophene-containing drugs can lead to reactive metabolites, making the specific structural and metabolic pathways of new derivatives a critical area of study.[3]

This guide provides an in-depth technical overview of this compound, moving beyond a simple datasheet to offer field-proven insights into its procurement, synthesis, application, and handling. The focus is on the causality behind experimental choices, empowering researchers to leverage this reagent's full potential with scientific integrity and safety.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.

References

Methodological & Application

Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of Biaryl Thiophenes

Introduction: The Significance of Biaryl Thiophenes

Biaryl thiophene scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, organic electronic materials, and agrochemicals.[1][2] Their unique electronic properties and ability to engage in specific biological interactions make them highly valuable targets in drug development and materials science. The construction of the carbon-carbon (C-C) bond linking the thiophene ring to another aryl group is a critical synthetic step, and palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the primary palladium-catalyzed methodologies for synthesizing biaryl thiophenes. More than a mere collection of procedures, this document elucidates the mechanistic underpinnings of these reactions, offers field-proven insights into experimental design, and provides detailed, actionable protocols for practical implementation.

Core Mechanistic Principles: The Palladium Catalytic Cycle

The remarkable efficacy of palladium catalysts in forging C-C bonds stems from their ability to cycle between Pd(0) and Pd(II) oxidation states.[3][5] This catalytic cycle, which is fundamental to reactions like Suzuki, Stille, and Heck couplings, generally proceeds through three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond. This step oxidizes palladium from Pd(0) to a Pd(II) species.[3][4]

-

Transmetalation (for Suzuki and Stille): An organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the halide.[4][6]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3][5]

Understanding this fundamental cycle is crucial for troubleshooting and optimizing reaction conditions. The choice of ligands, base, and solvent all play critical roles in modulating the efficiency of each step.[5][7]

Caption: General Palladium Cross-Coupling Cycle.

Key Methodologies for Biaryl Thiophene Synthesis

The Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents (boronic acids and esters).[4][6][8]

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a phosphine ligand is common. Bulky, electron-rich biarylphosphine ligands can enhance catalyst activity, enabling the use of less reactive aryl chlorides.[9][10][11]

-

Base: A base is essential to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.

-

Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., toluene, dioxane) and water to dissolve both the organic substrates and the inorganic base.[8][12] Micellar conditions using surfactants in water have also been developed for greener synthesis.[13]

Data Presentation: Suzuki Coupling for 2-Aryl and 2,5-Diarylthiophenes

| Entry | Thiophene Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | Dioxane/H₂O | 90 | 76 | [14] |

| 2 | 2,5-Dibromothiophene | 4-Methylphenylboronic acid | Pd(II) Complex (1) | K₂CO₃ | DMF | 100 | 95 (thermal) | [1] |

| 3 | 2,5-Dibromothiophene | Phenylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/H₂O | 60 | 93 | [13] |

| 4 | 3-Bromothiophene | 4-Anisylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 92 | [15] |

Experimental Protocol: Synthesis of 2-Phenylthiophene via Suzuki Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromothiophenes.[13][14]

-

Vessel Preparation: To a flame-dried Schlenk flask, add 2-bromothiophene (1.0 mmol, 163 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

-

Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 29 mg).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 2-phenylthiophene.

The Stille Coupling: An Alternative with Organotins

The Stille reaction couples an organic halide with an organotin (stannane) reagent.[16][17] While highly effective and tolerant of a wide array of functional groups, the primary drawback is the toxicity of the organotin compounds and byproducts, which can complicate purification.[18][19]

Causality Behind Experimental Choices:

-

Organostannane Reagent: The reactivity of the tin reagent is crucial. The rate of group transfer to palladium generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl >> alkyl.[18] This selectivity allows for the presence of non-transferable "dummy" ligands (like butyl) on the tin.

-

Additives: In some cases, additives like Cu(I) salts or lithium chloride can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[17][19]

-

Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or THF are typically employed.

Caption: Experimental Workflow for Stille Coupling.

Direct C-H Arylation: An Atom-Economical Approach

More recently, direct C-H arylation has emerged as a highly attractive and sustainable strategy.[20][21] This methodology circumvents the need to pre-functionalize the thiophene ring into an organometallic reagent, instead coupling an aryl halide directly with a C-H bond of the thiophene.[22][23] This reduces step count and waste generation.

Causality Behind Experimental Choices:

-

Regioselectivity: Thiophenes are electron-rich heterocycles, and C-H activation typically occurs preferentially at the most acidic C-H bonds, which are at the α-positions (C2 and C5).[24][25]

-

Catalyst System: Palladium acetate [Pd(OAc)₂] is a common precursor.[22][23] The reaction often requires a ligand, but phosphine-free systems have also been developed.[24][25]

-

Additives: An additive, often a carboxylic acid like pivalic acid (PivOH), is frequently required.[24][26] It is believed to participate in the C-H activation step via a concerted metalation-deprotonation (CMD) pathway.

-

Base and Solvent: A carbonate or acetate base (e.g., K₂CO₃, KOAc) is used to neutralize the HX generated.[20][27] High-boiling polar aprotic solvents like DMAc or NMP are common.[20][22]

Data Presentation: Direct C-H Arylation of Thiophenes

| Entry | Thiophene Substrate | Aryl Halide | Catalyst (mol%) | Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Thiophene | 4-Bromobenzonitrile | Pd(OAc)₂ (0.2) | - | KOAc | DMAc | 130 | 81 | [23] |

| 2 | 2,5-Dibromothiophene | 2-Ethyl-4-methylthiazole | PdCl(C₃H₅)(dppb) (2) | - | KOAc | DMAc | 140 | 81 | [27] |

| 3 | Thiophene | 4-Bromoanisole | Pd(II) Complex (0.2) | PivOH | K₂CO₃ | DMAc | 100 | 95 | [24][25] |

| 4 | Benzothiophene | 4-Bromotoluene | [Pd(SIPr)(cinnamyl)Cl] (0.1) | PivOH | K₂CO₃ | DMAc | 140 | 89 (conv.) | [26] |

Experimental Protocol: Synthesis of 2-(4-cyanophenyl)thiophene via Direct C-H Arylation

This protocol is based on the phosphine-free method developed by Doucet and coworkers.[23]

-

Vessel Preparation: In an oven-dried sealable tube, add 4-bromobenzonitrile (1.0 mmol, 182 mg), potassium acetate (KOAc, 2.0 mmol, 196 mg), and palladium(II) acetate [Pd(OAc)₂] (0.002 mmol, 0.45 mg).

-

Solvent and Substrate Addition: Add N,N-dimethylacetamide (DMAc, 2 mL) followed by thiophene (5.0 mmol, 421 mg, 0.4 mL). Note: A large excess of thiophene is used to favor mono-arylation.

-

Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 130 °C. Stir for 24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with water (25 mL) and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the product.

Troubleshooting and Final Remarks

Low yields or failed reactions in palladium-catalyzed couplings often trace back to a few common issues: inactive catalyst, presence of oxygen or moisture, or impure reagents.[7] Ensuring a properly inert atmosphere, using anhydrous solvents, and verifying the quality of the palladium source and ligands are critical first steps in troubleshooting.[7]

The choice between Suzuki, Stille, and direct C-H arylation depends on the specific synthetic goal. The Suzuki coupling offers a robust and reliable starting point for many applications. The Stille reaction can be useful when organoboron compounds are unstable or difficult to prepare. Direct C-H arylation represents the state-of-the-art in terms of efficiency and sustainability, particularly for large-scale synthesis where minimizing synthetic steps is paramount. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the power of palladium catalysis to construct valuable biaryl thiophene molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. nobelprize.org [nobelprize.org]

- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Stille reaction - Wikipedia [en.wikipedia.org]

- 18. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 19. Stille Coupling [organic-chemistry.org]

- 20. Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]